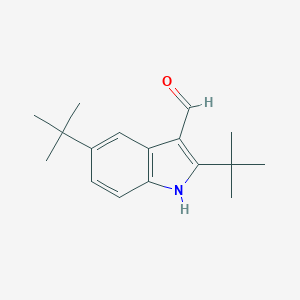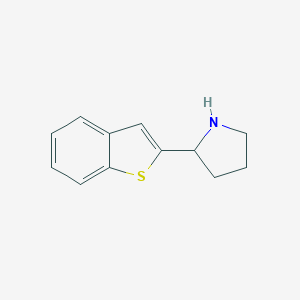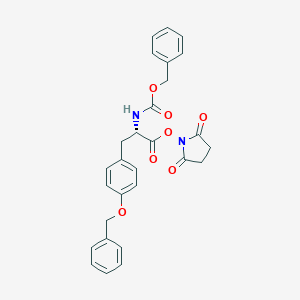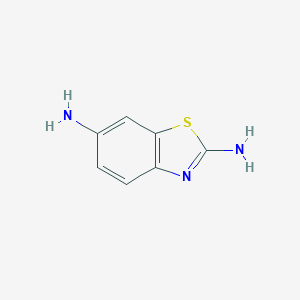
2,5-ditert-butyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Ditert-butyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Applications De Recherche Scientifique
2,5-Ditert-butyl-1H-indole-3-carbaldehyde is used in the synthesis of various pharmaceuticals and biologically active compounds. It serves as a building block for the synthesis of complex molecules, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These compounds have applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents .
Mécanisme D'action
Target of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives, which include 2,5-ditert-butyl-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily , which may suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that indole derivatives, which include this compound, are found in many natural products like indole alkaloids, fungal, and marine organisms . These compounds have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Pharmacokinetics
It’s known that this compound is used in the synthesis of pharmaceuticals , which suggests that it has some degree of bioavailability.
Result of Action
Given its role as a precursor in the synthesis of biologically active structures , it can be inferred that this compound may contribute to the biological activities associated with these structures.
Action Environment
Given its use in the synthesis of pharmaceuticals , it can be inferred that factors such as temperature, pH, and presence of other compounds may influence its action and stability.
Analyse Biochimique
Biochemical Properties
. They play a crucial role in cell biology and are used in the synthesis of biologically active compounds .
Cellular Effects
The specific cellular effects of 2,5-ditert-butyl-1H-indole-3-carbaldehyde are not well-documented. Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Indole derivatives are known to be involved in various metabolic pathways .
Méthodes De Préparation
The synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde typically involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone . This method provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2,5-Ditert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-ditert-butyl-1H-indole-3-carbaldehyde include other indole derivatives such as 1H-indole-3-carbaldehyde, 2-chloroindole-3-carbaldehyde, and 3-acetyl-2-chloroindole . These compounds share similar chemical properties and reactivity but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its bulky tert-butyl groups, which can influence its reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
2,5-ditert-butyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYUDFPDMGDXTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[2-oxo-2-(piperazin-1-YL)ethyl]carbamate](/img/structure/B112731.png)











